Biotinyl-Somatostatin-14

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

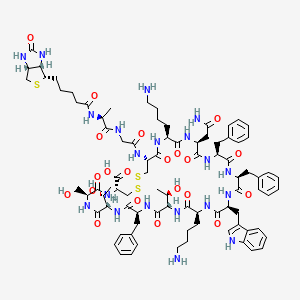

(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H118N20O21S3/c1-46(92-68(111)32-16-15-31-66-72-63(43-128-66)103-86(127)106-72)73(113)91-41-69(112)93-64-44-129-130-45-65(85(125)126)102-81(121)62(42-107)101-84(124)71(48(3)109)105-80(120)59(37-51-25-11-6-12-26-51)100-83(123)70(47(2)108)104-75(115)56(30-18-20-34-88)94-78(118)60(38-52-40-90-54-28-14-13-27-53(52)54)98-77(117)58(36-50-23-9-5-10-24-50)96-76(116)57(35-49-21-7-4-8-22-49)97-79(119)61(39-67(89)110)99-74(114)55(95-82(64)122)29-17-19-33-87/h4-14,21-28,40,46-48,55-66,70-72,90,107-109H,15-20,29-39,41-45,87-88H2,1-3H3,(H2,89,110)(H,91,113)(H,92,111)(H,93,112)(H,94,118)(H,95,122)(H,96,116)(H,97,119)(H,98,117)(H,99,114)(H,100,123)(H,101,124)(H,102,121)(H,104,115)(H,105,120)(H,125,126)(H2,103,106,127)/t46-,47+,48+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQILGRFDZWIBPV-HZRKSNLMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)CCCCC6C7C(CS6)NC(=O)N7)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H118N20O21S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1864.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotinyl-Somatostatin-14: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinyl-Somatostatin-14 is a chemically modified peptide that serves as a powerful research tool for studying the somatostatin (B550006) receptor system. This biotinylated analog of the endogenous peptide hormone somatostatin-14 retains high-affinity binding to somatostatin receptors (SSTRs), a family of G-protein coupled receptors integral to a multitude of physiological and pathophysiological processes. The covalent attachment of a biotin (B1667282) molecule facilitates the detection, quantification, and purification of SSTRs, making this compound an invaluable probe in cancer research, neurobiology, and endocrinology. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental applications of this compound, complete with detailed protocols and quantitative data to support its use in a laboratory setting.

Core Function and Mechanism of Action

This compound functions as a high-affinity ligand for the five subtypes of somatostatin receptors (SSTR1-5).[1][2] Native somatostatin-14 is a cyclic peptide that exerts a predominantly inhibitory influence on various cellular processes, including hormone secretion and cell proliferation.[1] The biotin moiety of this compound allows for its interaction with avidin (B1170675) or streptavidin, a bond of exceptionally high affinity, which is leveraged in a variety of experimental techniques.[3]

Upon binding to SSTRs, this compound triggers a cascade of intracellular signaling events characteristic of G-protein coupled receptor activation. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels.[4] Furthermore, SSTR activation can influence cellular proliferation and apoptosis through the regulation of mitogen-activated protein kinase (MAPK) pathways and phosphotyrosine phosphatases (PTPs).[4] These signaling pathways are crucial in the context of cancer, where somatostatin analogs are explored for their anti-proliferative and pro-apoptotic effects.

Quantitative Data: Binding Affinities

| Ligand | Receptor Subtype | Binding Affinity (Ki in nM) | Dissociation Constant (Kd in pM) | Reference |

| [N-Biotinyl, Leu8, D-Trp22, Tyr25]SRIF28 | GH4C1 pituitary cell membranes (mixed SSTRs) | 337 ± 95 pM | 66 ± 20 | [3] |

| Somatostatin-14 | hSSTR1 | High Affinity | - | [1][5] |

| hSSTR2 | High Affinity | - | [1][5] | |

| hSSTR3 | High Affinity | - | [1][5] | |

| hSSTR4 | High Affinity | - | [1][5] | |

| hSSTR5 | High Affinity | - | [1][5] |

Signaling Pathways

The activation of somatostatin receptors by this compound initiates a complex network of intracellular signaling pathways. The diagram below illustrates the key signaling cascades triggered by SSTR activation.

Caption: SSTR Signaling Pathway.

Experimental Protocols

The biotin tag on this compound enables its use in a variety of experimental applications. Below are detailed protocols for two common uses: a receptor binding assay and an affinity pull-down assay.

Receptor Binding Assay using Flow Cytometry

This protocol describes a method to quantify the binding of this compound to cell surface SSTRs.

Materials:

-

Cells expressing SSTRs

-

This compound

-

Unlabeled Somatostatin-14 (for competition)

-

Binding Buffer (e.g., PBS with 1% BSA)

-

Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and wash twice with cold Binding Buffer. Resuspend cells to a final concentration of 1 x 10^6 cells/mL in Binding Buffer.

-

Incubation: Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Competition (Control): To a set of control tubes, add a 100-fold molar excess of unlabeled Somatostatin-14 and incubate for 15 minutes at 4°C. This will determine non-specific binding.

-

Ligand Binding: Add this compound to all tubes at the desired final concentration (e.g., 10 nM). Incubate for 1 hour at 4°C with gentle agitation.

-

Washing: Wash the cells three times with 1 mL of cold Binding Buffer to remove unbound ligand. Centrifuge at 300 x g for 5 minutes between washes.

-

Staining: Resuspend the cell pellet in 100 µL of Binding Buffer containing fluorescently labeled streptavidin at the manufacturer's recommended concentration. Incubate for 30 minutes at 4°C in the dark.

-

Final Wash: Wash the cells twice with 1 mL of cold Binding Buffer.

-

Analysis: Resuspend the final cell pellet in 500 µL of Binding Buffer and analyze on a flow cytometer.

Caption: Receptor Binding Assay Workflow.

Affinity Pull-Down of SSTRs from Cell Lysates

This protocol details the enrichment of SSTRs from a cell lysate using this compound and streptavidin-conjugated magnetic beads.

Materials:

-

Cells expressing SSTRs

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

This compound

-

Streptavidin-conjugated magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Magnetic rack

Procedure:

-

Cell Lysis: Lyse the cells expressing SSTRs using an appropriate lysis buffer. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with streptavidin magnetic beads (that have not been incubated with the biotinylated peptide) for 1 hour at 4°C. Place the tube on a magnetic rack and collect the supernatant.

-

Ligand Binding: Add this compound to the pre-cleared lysate to a final concentration of 100 nM. Incubate for 2-4 hours at 4°C with gentle rotation.

-

Bead Preparation: While the lysate is incubating, wash the streptavidin magnetic beads three times with Wash Buffer.

-

Capture: Add the washed streptavidin magnetic beads to the lysate-ligand mixture and incubate for 1 hour at 4°C with gentle rotation.

-

Washing: Place the tube on a magnetic rack to pellet the beads. Discard the supernatant. Wash the beads five times with 1 mL of cold Wash Buffer.

-

Elution: After the final wash, remove all residual Wash Buffer. Add 50 µL of Elution Buffer to the beads and heat at 95°C for 5 minutes to elute the captured proteins.

-

Analysis: Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins. Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the SSTR of interest.

Caption: Affinity Pull-Down Workflow.

Conclusion

This compound is a versatile and indispensable tool for researchers investigating the somatostatin receptor system. Its ability to bind with high affinity to SSTRs, coupled with the robust biotin-streptavidin detection system, enables a wide range of applications from receptor quantification to protein purification. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of SSTR biology and its role in health and disease.

References

- 1. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a biotinylated somatostatin analog as a receptor probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]

Biotinyl-Somatostatin-14: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-14, a cyclic tetradecapeptide, plays a crucial role in regulating endocrine and neuroendocrine systems through its interaction with five distinct G-protein coupled receptors (SSTR1-5). Its therapeutic potential is limited by a short biological half-life. The synthesis of somatostatin (B550006) analogs has been a significant focus of research to overcome this limitation and to develop tools for studying somatostatin receptor biology. Biotinylation, the covalent attachment of biotin (B1667282) to a molecule, is a widely used technique in molecular biology for the detection and purification of proteins and other molecules due to the high-affinity interaction between biotin and streptavidin.

This technical guide provides an in-depth overview of Biotinyl-Somatostatin-14, a valuable tool in somatostatin receptor research. While the specific initial discovery and synthesis of this particular biotinylated analog are not extensively documented in dedicated publications, its existence as a commercially available research tool underscores its utility. This guide will detail the inferred synthesis process based on established methodologies, its interaction with somatostatin receptors, and the signaling pathways it modulates.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the solid-phase peptide synthesis (SPPS) of the Somatostatin-14 peptide backbone, followed by N-terminal biotinylation, cleavage from the resin, and purification.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Somatostatin-14

This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis methodology.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

-

Diethyl ether

-

Acetonitrile

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the Somatostatin-14 sequence (Ser(tBu), Thr(tBu), Phe, Lys(Boc), Trp(Boc), Phe, Phe, Asn(Trt), Lys(Boc), Cys(Trt), Gly, Ala).

-

N-terminal Biotinylation:

-

After the final amino acid coupling and Fmoc deprotection, dissolve Biotin-NHS ester in DMF.

-

Add the biotinylation reagent and DIPEA to the resin and react for 4 hours at room temperature.

-

Wash the resin extensively with DMF and then dichloromethane (B109758) (DCM).

-

-

Disulfide Bridge Formation: While still on the resin, treat the peptide with a mild oxidizing agent (e.g., iodine in DMF) to form the disulfide bond between the two cysteine residues.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet and wash with cold diethyl ether.

-

Purification: Dissolve the crude peptide in a minimal amount of acetonitrile/water and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the pure fractions to obtain the final this compound powder.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Receptor Binding and Biological Activity

Quantitative Binding Affinity Data

The following table summarizes the binding affinity of the biotinylated Somatostatin-28 analog and native somatostatin, which serves as a strong indicator for the expected performance of this compound.

| Compound | Receptor Source | Ki (pM) |

| [N-Biotinyl, Leu8, D-Trp22, Tyr25]SRIF28 | GH4C1 Pituitary Cell Membranes | 337 ± 95 |

| Native Somatostatin-14 | GH4C1 Pituitary Cell Membranes | 193 ± 16 |

Data sourced from a study on a biotinylated SRIF28 analog.[1]

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of this compound to somatostatin receptors.

Materials:

-

Cell membranes from cells expressing a specific somatostatin receptor subtype (e.g., CHO-K1 cells)

-

Radiolabeled somatostatin analog (e.g., [125I-Tyr11]Somatostatin-14)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: In a microtiter plate, combine the cell membranes, a fixed concentration of the radiolabeled somatostatin analog, and varying concentrations of unlabeled this compound.

-

Equilibrium: Incubate the mixture at room temperature for 60-120 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Somatostatin Receptor Signaling Pathways

Upon binding to its receptors, this compound is expected to activate the same intracellular signaling cascades as native Somatostatin-14. These pathways are primarily inhibitory and are mediated by Gi/o proteins.

Key Signaling Events

-

Inhibition of Adenylyl Cyclase: Activation of SSTRs leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: SSTR activation can lead to the opening of potassium channels (causing hyperpolarization) and the closing of calcium channels (reducing calcium influx).

-

Activation of Phosphatases: SSTRs can activate protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which are involved in regulating cell growth and proliferation.

-

MAPK Pathway Modulation: The effect on the mitogen-activated protein kinase (MAPK) pathway can be either inhibitory or stimulatory depending on the cell type and receptor subtype.

Signaling Pathway Diagram

Caption: Somatostatin receptor signaling pathways activated by this compound.

Conclusion

This compound is a valuable chemical probe for the study of somatostatin receptors. Its synthesis, based on well-established solid-phase peptide synthesis and biotinylation techniques, allows for its use in a variety of applications, including receptor binding assays, affinity purification, and cellular imaging. The high affinity of the biotin moiety for streptavidin provides a powerful tool for the detection and isolation of somatostatin receptors and their associated protein complexes. Understanding the synthesis and biological activity of this compound is crucial for its effective application in advancing our knowledge of somatostatin biology and its role in health and disease.

References

The Core Mechanism of Action of Biotinyl-Somatostatin-14: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinyl-Somatostatin-14 is a modified peptide that serves as a valuable tool in the study of somatostatin (B550006) receptors (SSTRs) and their associated signaling pathways. By incorporating a biotin (B1667282) molecule, this analog allows for high-affinity detection and purification of SSTRs, facilitating a deeper understanding of their physiological and pathological roles. Somatostatin-14, an endogenous cyclic peptide hormone, regulates a multitude of physiological processes, including neurotransmission, cell proliferation, and the inhibition of various hormone secretions.[1] Its effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[2] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with SSTRs, the subsequent intracellular signaling cascades, and the experimental protocols utilized to elucidate these functions.

Binding Affinity and Specificity

| Ligand | Receptor Source | K_i_ (pM) | K_d_ (pM) | Reference |

| [N-Biotinyl, Leu8, D-Trp22, Tyr25]SRIF28 | GH4C1 pituitary cell membranes | 337 ± 95 | 66 ± 20 | [3] |

| Native Somatostatin (SRIF) | GH4C1 pituitary cell membranes | 193 ± 16 | Not Reported | [3] |

Table 1: Comparative Binding Affinities of a Biotinylated Somatostatin Analog and Native Somatostatin.

The data presented in Table 1 demonstrates that the biotinylated analog retains high-affinity binding to somatostatin receptors, comparable to the native peptide.[3] The equilibrium dissociation constant (Kd) for the biotinylated analog further underscores its potent interaction with the receptor.[3] It is important to note that native Somatostatin-14 exhibits high affinity for SSTR subtypes 1 through 4.[2]

Intracellular Signaling Pathways

Upon binding of this compound to its cognate SSTR, a conformational change is induced in the receptor, leading to the activation of intracellular signaling cascades. The primary mechanism of action is mediated through the coupling to inhibitory G-proteins (Gαi).[2]

Inhibition of Adenylyl Cyclase

The most well-characterized downstream effect of SSTR activation is the inhibition of adenylyl cyclase activity.[2] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), which subsequently modulates the phosphorylation state and activity of numerous downstream effector proteins involved in hormone secretion and cell proliferation.[2]

Modulation of Ion Channels and Phosphatases

Beyond the inhibition of adenylyl cyclase, SSTR activation leads to the modulation of various ion channels and the activation of protein tyrosine phosphatases (PTPs). The Gβγ subunits of the dissociated G-protein can directly interact with and activate inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization and a decrease in calcium (Ca2+) influx through voltage-gated calcium channels. This reduction in intracellular calcium is a key factor in the inhibition of hormone secretion. Furthermore, SSTRs can activate PTPs, which can dephosphorylate and inactivate key signaling proteins involved in cell growth, such as mitogen-activated protein kinases (MAPKs).

Experimental Protocols

The biotin moiety of this compound is instrumental in a variety of experimental procedures designed to study SSTRs.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound to somatostatin receptors expressed on cell membranes.

Materials:

-

Cells or tissues expressing SSTRs (e.g., GH4C1 pituitary cells).

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

-

Binding buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl

2, 1 mM CaCl2, 0.2% BSA. -

This compound.

-

Radiolabeled somatostatin analog (e.g., [^125^I-Tyr^11^]-Somatostatin-14) for competition assays.

-

Unlabeled Somatostatin-14.

-

Streptavidin-coated plates or beads.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Competition Binding Assay: a. To a series of tubes, add a constant amount of cell membranes and a fixed concentration of radiolabeled somatostatin. b. Add increasing concentrations of unlabeled this compound (competitor). c. For determination of non-specific binding, add a high concentration of unlabeled Somatostatin-14 to a separate set of tubes. d. Incubate the tubes at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC

50value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Kivalue can then be calculated using the Cheng-Prusoff equation.

Affinity Purification of Somatostatin Receptors

Objective: To isolate and purify somatostatin receptors from a cell lysate using this compound.

Materials:

-

Cells expressing SSTRs.

-

Lysis buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Nonidet P-40, 0.5% sodium deoxycholate, and protease inhibitors.

-

This compound.

-

Streptavidin-agarose or magnetic beads.

-

Wash buffer: Lysis buffer with a lower concentration of detergent.

-

Elution buffer: High concentration of free biotin or a low pH buffer.

Procedure:

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Binding of Ligand to Receptor: Incubate the cell lysate with this compound to allow the formation of the biotinylated ligand-receptor complex.

-

Capture of Complex: Add streptavidin-conjugated beads to the lysate and incubate to allow the biotinylated complex to bind to the beads.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the purified receptor from the beads using an appropriate elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-SSTR antibody.

Conclusion

This compound is a powerful research tool that retains the high-affinity binding and biological activity of its parent molecule. Its mechanism of action is centered on the activation of Gi-protein coupled somatostatin receptors, leading to the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of protein tyrosine phosphatases. These signaling events culminate in the potent inhibition of hormone secretion and cell proliferation. The experimental protocols detailed in this guide highlight the utility of the biotin moiety for the quantitative analysis of receptor binding and the efficient purification of somatostatin receptors, thereby advancing our understanding of somatostatin signaling in health and disease.

References

A Technical Guide to the Interaction of Biotinyl-Somatostatin-14 with Somatostatin Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the interaction between Biotinyl-Somatostatin-14 and the five subtypes of somatostatin (B550006) receptors (SSTR1-5). It covers the binding affinity, functional signaling, and the experimental methodologies used to characterize these interactions, serving as a critical resource for researchers in pharmacology and drug development.

Introduction: Somatostatin and its Receptors

Somatostatin is a cyclic peptide hormone that acts as a key regulator of the endocrine system and a neurotransmitter in the central nervous system. It exists in two primary bioactive forms: a 14-amino acid peptide (Somatostatin-14 or SST-14) and an N-terminally extended 28-amino acid version (SST-28). Its wide-ranging physiological effects, predominantly inhibitory, are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. These receptors are expressed in various tissues, including the brain, pituitary, pancreas, and gastrointestinal tract, and are frequently overexpressed in neuroendocrine tumors (NETs), making them a prime target for diagnosis and therapy.

This compound is a derivative of SST-14 where a biotin (B1667282) molecule is attached, typically at the N-terminus. This modification allows for non-radioactive detection and purification using the high-affinity interaction between biotin and avidin (B1170675) or streptavidin, making it a valuable tool for receptor localization, binding assays, and affinity purification. Understanding how this modification impacts the interaction with SSTR subtypes is crucial for its application in research.

This compound and Receptor Binding Affinity

The addition of a biotin tag to Somatostatin-14 can potentially influence its binding characteristics. While comprehensive data for this compound binding to each of the five SSTR subtypes is limited in publicly available literature, studies on similar biotinylated analogs suggest that the modification is well-tolerated and retains high-affinity binding.

A study on a monobiotinylated Somatostatin-28 analog ([N-Biotinyl, Leu8, D-Trp22, Tyr25]SRIF28) provides valuable insight. In a competitive binding assay using rat pituitary GH4C1 cell membranes, this biotinylated analog exhibited a high affinity with an inhibition constant (Ki) of 337 ± 95 pM. This was found to be comparable to the affinity of the parent, unmodified Somatostatin-14, which had a Ki of 193 ± 16 pM in the same experimental system. This suggests that the biotin moiety does not significantly hinder the peptide's ability to bind to its receptor.

For a comparative baseline, the binding affinities of the parent molecule, Somatostatin-14, for all five cloned human somatostatin receptor subtypes are well-documented. SST-14 binds with high affinity to all five receptor subtypes, a key characteristic that underpins its broad physiological effects.[1]

Table 1: Comparative Binding Affinities (Ki) for Somatostatin Receptors

| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Cell System |

| hSSTR1 | Somatostatin-14 | 2.5 ± 0.4 | CHO-K1 Cells |

| hSSTR2 | Somatostatin-14 | 0.9 ± 0.1 | CHO-K1 Cells |

| hSSTR3 | Somatostatin-14 | 1.8 ± 0.3 | CHO-K1 Cells |

| hSSTR4 | Somatostatin-14 | 2.0 ± 0.4 | CHO-K1 Cells |

| hSSTR5 | Somatostatin-14 | 1.1 ± 0.2 | CHO-K1 Cells |

| SSTR (mixed) | Biotinyl-SST-28 Analog | 0.337 ± 0.095 | GH4C1 Pituitary Cells |

| SSTR (mixed) | Somatostatin-14 | 0.193 ± 0.016 | GH4C1 Pituitary Cells |

Data for hSSTR1-5 with Somatostatin-14 adapted from Patel, Y. C. (1999). Somatostatin and its receptor family. Frontiers in neuroendocrinology, 20(3), 157-198. Data for Biotinyl-SST-28 Analog and corresponding SST-14 from Heiman, K. A., et al. (1990). Characterization of a biotinylated somatostatin analog as a receptor probe. Endocrinology, 126(3), 1525-1530.

Functional Activity and Signaling Pathways

All five SSTR subtypes belong to the Gi/o family of GPCRs. The canonical signaling pathway initiated upon agonist binding is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP mediates many of somatostatin's inhibitory effects on hormone secretion and cell proliferation.[2][3]

The functional potency of an agonist is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in functional assays. Somatostatin-14 is a potent inhibitor of adenylyl cyclase activity, with reported IC50 values in the low nanomolar range.[4][5]

Table 2: Representative Functional Potencies for Somatostatin-14

| Receptor/System | Ligand | Assay | Potency (IC50/EC50, nM) |

| Frog Pituitary Cells | Somatostatin-14 | Competition with radioligand | 5.6 ± 0.6 |

| GH3 Pituitary Cells | Somatostatin-14 | Inhibition of GRF-stimulated Adenylyl Cyclase | ~10 |

Data adapted from Jeandel et al. (1998) and Labrie et al. (1985).[4][5]

Experimental Methodologies

Characterizing the interaction between this compound and SSTRs involves several key experimental protocols.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a non-radiolabeled ligand (the competitor, e.g., Biotinyl-SST-14) by measuring its ability to displace a radiolabeled ligand from the receptor.

Detailed Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via Bradford or BCA assay.

-

-

Assay Execution (96-well format):

-

To each well, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Add a constant concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]-SST-14).

-

For competition wells, add increasing concentrations of Biotinyl-SST-14.

-

For non-specific binding (NSB) wells, add a saturating concentration of unlabeled SST-14 (e.g., 1 µM).

-

Initiate the binding reaction by adding the membrane preparation to all wells.

-

-

Incubation and Filtration:

-

Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Data Analysis:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

Calculate specific binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of Biotinyl-SST-14.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of Biotinyl-SST-14 to inhibit adenylyl cyclase activity, confirming its agonist function at the Gi-coupled SSTRs.

Detailed Protocol:

-

Cell Preparation:

-

Seed cells expressing the SSTR of interest into a 96- or 384-well plate and culture overnight.

-

-

Assay Execution:

-

Wash the cells with assay buffer (e.g., HBSS).

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.

-

Add serial dilutions of Biotinyl-SST-14 to the wells.

-

Stimulate adenylyl cyclase by adding a fixed concentration of forskolin (B1673556) to all wells (except the basal control). This raises intracellular cAMP levels, creating a signal window for measuring inhibition.

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Detection and Analysis:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit. Common formats include HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or luciferase-based biosensors.

-

Generate a standard curve using known cAMP concentrations.

-

Plot the measured cAMP levels against the log concentration of Biotinyl-SST-14.

-

Fit the data to a dose-response curve to determine the IC50 (or EC50) value, representing the concentration of the ligand that produces 50% of the maximal inhibition.

-

Receptor Internalization Assay

Upon agonist binding, SSTRs (particularly SSTR2, SSTR3, and SSTR5) undergo internalization, a process that can be visualized and quantified.

Detailed Protocol:

-

Cell Line and Reagents:

-

Use cell lines stably expressing an SSTR tagged with a fluorescent protein (e.g., GFP-SSTR2). Alternatively, use immunofluorescence with an antibody against the receptor.

-

-

Agonist Stimulation:

-

Culture the cells on glass coverslips or in imaging-compatible microplates.

-

Treat the cells with varying concentrations of Biotinyl-SST-14 for different time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

-

-

Visualization and Quantification:

-

Fix the cells with paraformaldehyde.

-

If not using a fluorescently tagged receptor, permeabilize the cells and incubate with a primary antibody specific to the SSTR, followed by a fluorescently labeled secondary antibody.

-

Image the cells using confocal microscopy. In unstimulated cells, fluorescence will be localized at the plasma membrane. Upon agonist-induced internalization, fluorescence will appear in punctate endocytic vesicles within the cytoplasm.

-

Quantify the degree of internalization using image analysis software by measuring the shift in fluorescence from the membrane to intracellular compartments.

-

Conclusion

This compound is a critical tool for studying somatostatin receptor biology. Existing data indicates that the biotin modification is well-tolerated, preserving the high-affinity binding characteristic of the parent Somatostatin-14 peptide. As a potent agonist, it activates the canonical Gi-coupled signaling pathway, leading to the inhibition of adenylyl cyclase. The detailed experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the binding, signaling, and trafficking of SSTRs, facilitating further exploration into their physiological roles and their potential as therapeutic targets.

References

- 1. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Somatostatin inhibition of anterior pituitary adenylate cyclase activity: different sensitivity between male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Somatostatin inhibits the activity of adenylate cyclase in cultured human meningioma cells and stimulates their growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the two somatostatin variants somatostatin-14 and [Pro2, Met13]somatostatin-14 on receptor binding, adenylyl cyclase activity and growth hormone release from the frog pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Somatostatin inhibits growth hormone-releasing factor-stimulated adenylate cyclase activity in GH, cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Biotinylated Somatostatin Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin (B550006), a naturally occurring cyclic peptide hormone, and its synthetic analogs are pivotal in regulating a multitude of physiological processes, primarily through their interaction with a family of five G-protein coupled receptors (SSTR1-5). Their potent inhibitory effects on hormone secretion and cell proliferation have established them as crucial therapeutic agents for neuroendocrine tumors and other hormonal disorders. The conjugation of biotin (B1667282) to these analogs has emerged as a powerful strategy, leveraging the high-affinity interaction between biotin and avidin (B1170675) (or streptavidin) for a variety of biomedical applications. This includes targeted drug delivery, in vitro and in vivo imaging, and affinity-based purification of receptors.

This technical guide provides a comprehensive overview of the biological activity of biotinylated somatostatin analogs. It delves into their receptor binding affinities, the intricacies of their signaling pathways, and detailed experimental protocols for their characterization. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the development and application of these promising bioconjugates.

The Power of Biotinylation: The Avidin-Biotin System

The cornerstone of the utility of biotinylated somatostatin analogs lies in the remarkable strength and specificity of the non-covalent interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin. With a dissociation constant (Kd) in the range of 10⁻¹⁵ M, this bond is one of the strongest known in nature, making it essentially irreversible under physiological conditions[1]. This robust interaction forms the basis for numerous applications in biotechnology and medicine[1][2][3].

In the context of somatostatin analogs, biotinylation offers several advantages:

-

Targeted Drug Delivery: Biotinylated analogs can be used in pre-targeting strategies. In this approach, a biotinylated antibody or peptide is first administered to localize at the tumor site. Subsequently, a drug or imaging agent conjugated to avidin or streptavidin is introduced, which then binds with high affinity to the pre-localized biotinylated molecule, thereby concentrating the therapeutic or diagnostic payload at the target[2][3].

-

Enhanced Assay Sensitivity: The high affinity of the biotin-avidin interaction is exploited in a variety of in vitro assays, such as immunoassays and receptor binding studies, to enhance signal detection and purification[4].

-

Probes for Receptor Studies: Biotinylated analogs serve as valuable tools for studying receptor localization, trafficking, and for affinity purification of somatostatin receptors[5].

A critical consideration in the design of biotinylated somatostatin analogs is the site of biotin conjugation. The N-terminus of somatostatin-28 is a region known not to be essential for its biological activity, making it an ideal site for modification without significantly compromising receptor binding affinity[6].

Quantitative Analysis of Receptor Binding Affinity

The biological activity of a somatostatin analog is fundamentally determined by its binding affinity to the different somatostatin receptor subtypes. The introduction of a biotin moiety can potentially influence this interaction. Therefore, quantitative assessment of receptor binding is a critical step in the characterization of these modified peptides. The following tables summarize the receptor binding affinities of a well-characterized biotinylated somatostatin-28 analog.

| Analog Name | Receptor Subtype(s) | Cell Line/Membrane Preparation | Radioligand Used for Competition | Ki (pM) | Reference(s) |

| [N-Biotinyl, Leu8, D-Trp22, Tyr25]SRIF28 (Bio-SRIF28) | SSTR (non-selective) | GH4C1 pituitary cell membranes | [¹²⁵I-Tyr11]SRIF | 337 ± 95 | [5][6] |

| Bio-SRIF28-streptavidin complex | SSTR (non-selective) | GH4C1 pituitary cell membranes | [¹²⁵I-Tyr11]SRIF | 1110 ± 47 | [5] |

| Somatostatin-14 (SRIF) | SSTR (non-selective) | GH4C1 pituitary cell membranes | [¹²⁵I-Tyr11]SRIF | 193 ± 16 | [5][6] |

| Somatostatin-28 (SRIF28) | SSTR (non-selective) | GH4C1 pituitary cell membranes | [¹²⁵I-Tyr11]SRIF | 299 ± 102 | [5][6] |

| Radioligand | Receptor Subtype(s) | Cell Line/Membrane Preparation | Kd (pM) | Bmax (fmol/mg protein) | Reference(s) |

| [¹²⁵I]Bio-SRIF28 | SSTR (non-selective) | GH4C1 pituitary cell membranes | 66 ± 20 | 170 | [6] |

Somatostatin Receptor Signaling Pathways

Upon binding of a somatostatin analog, the cognate receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. These pathways are predominantly inhibitory and are mediated by pertussis toxin-sensitive G-proteins (Gi/o). The biotinylation of the analog does not appear to fundamentally alter these downstream signaling mechanisms.

The primary signaling pathways activated by somatostatin receptors include:

-

Inhibition of Adenylyl Cyclase: This is a hallmark of SSTR activation. The activated α-subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP affects the activity of protein kinase A (PKA) and subsequently modulates the function of various cellular proteins, including ion channels and transcription factors[7].

-

Modulation of Ion Channels: Somatostatin receptors can directly regulate the activity of ion channels. This includes the activation of inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization and a decrease in cellular excitability. They also inhibit voltage-gated calcium (Ca2+) channels, which reduces calcium influx and subsequently inhibits hormone and neurotransmitter secretion.

-

Activation of Phosphotyrosine Phosphatases (PTPs): SSTRs can activate PTPs, such as SHP-1 and SHP-2. These enzymes counteract the activity of tyrosine kinases, which are often involved in proliferative signaling pathways. The activation of PTPs is a key mechanism underlying the anti-proliferative effects of somatostatin analogs[4][8].

-

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway: The effect of somatostatin receptors on the MAPK pathway (including ERK, JNK, and p38) is complex and cell-type dependent. In many cancer cells, SSTR activation leads to the inhibition of the ERK pathway, contributing to the anti-proliferative effects[7].

Somatostatin Receptor Signaling Cascade

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of biotinylated somatostatin analogs.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a biotinylated somatostatin analog for its receptors.

a. Materials:

-

Cell Membranes: Membranes prepared from cells or tissues endogenously or recombinantly expressing somatostatin receptors (e.g., GH4C1 pituitary cells, CHO or HEK293 cells transfected with specific SSTR subtypes).

-

Radioligand: A radiolabeled somatostatin analog with high affinity for the target receptors (e.g., [¹²⁵I-Tyr11]-Somatostatin-14).

-

Biotinylated Analog: The unlabeled biotinylated somatostatin analog to be tested.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of unlabeled somatostatin (e.g., 1 µM).

-

Filtration Apparatus: A 96-well plate harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Counter and Fluid.

b. Protocol:

-

Membrane Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EGTA, pH 7.4) with protease inhibitors.

-

Homogenize the cells using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with homogenization buffer and resuspend in assay buffer.

-

Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled somatostatin.

-

Competition: Cell membranes, radioligand, and increasing concentrations of the biotinylated somatostatin analog.

-

-

Incubate the plate at a specified temperature and duration (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the glass fiber filter plate using the vacuum harvester.

-

Wash the filters three to four times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competing biotinylated analog.

-

Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. R&D for avidin in targeting therapies - e-Proteins [e-proteins.com]

- 2. Avidin targeting of intraperitoneal tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical and clinical studies of peptide receptor radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a biotinylated somatostatin analog as a receptor probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. R&D for avidin in targeting therapies - e-Proteins [e-proteins.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Biotinyl-Somatostatin-14: A Technical Guide for the Study of G-Protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin (B550006) receptors (SSTRs), a family of five G-protein coupled receptors (GPCRs) designated SSTR1 through SSTR5, are crucial regulators of endocrine and nervous system function. Their involvement in numerous physiological processes and their overexpression in various pathologies, particularly neuroendocrine tumors, have made them a significant target for both diagnostic imaging and therapeutic intervention. The study of these receptors necessitates robust and versatile molecular tools. Biotinyl-Somatostatin-14, a synthetic derivative of the endogenous peptide hormone somatostatin-14, has emerged as a powerful probe for elucidating the intricate biology of SSTRs.

This in-depth technical guide provides a comprehensive overview of the application of this compound in SSTR research. It details the relevant signaling pathways, provides structured quantitative data, and offers detailed experimental protocols for key assays. Furthermore, this guide includes custom visualizations to clarify complex biological processes and experimental workflows, empowering researchers and drug development professionals to effectively leverage this important research tool.

Somatostatin Receptor Signaling Pathways

Upon binding of an agonist, such as Somatostatin-14 or its biotinylated counterpart, SSTRs undergo a conformational change, leading to the activation of intracellular signaling cascades. These pathways are primarily mediated by pertussis toxin-sensitive Gi/o proteins and result in a predominantly inhibitory cellular response. The key signaling events include:

-

Inhibition of Adenylyl Cyclase: Activation of Gi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP affects the activity of protein kinase A (PKA) and downstream signaling pathways.

-

Modulation of Ion Channels: SSTR activation can lead to the opening of inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization and a decrease in cellular excitability. Additionally, SSTRs can inhibit voltage-gated calcium (Ca2+) channels, reducing calcium influx and subsequent cellular processes such as hormone secretion.

-

Activation of Phospholipase C: Certain SSTR subtypes can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: SSTRs can influence cell growth and proliferation through the modulation of MAPK pathways, including the ERK, JNK, and p38 MAPK pathways.[1][2]

Figure 1: Somatostatin receptor signaling cascade.

Quantitative Data: Binding Affinities

While specific binding affinity data for this compound across all SSTR subtypes is not extensively documented in publicly available literature, the endogenous ligand Somatostatin-14 is known to bind with high affinity to all five receptor subtypes.[3] It is important to note that studies on other biotinylated somatostatin analogs, such as a derivative of somatostatin-28, have shown that biotinylation has a minimal impact on receptor binding affinity. For instance, one study reported a Ki of 337 pM for a biotinylated somatostatin-28 analog compared to 193 pM for the native peptide when binding to pituitary cell membranes. The following table summarizes the binding affinities (Ki in nM) of the unmodified Somatostatin-14 for the human SSTR subtypes. This data serves as a reliable proxy for the expected binding characteristics of this compound.

| Ligand | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |

| Somatostatin-14 | 1.3 | 0.4 | 1.1 | 1.6 | 0.9 |

Data is compiled from various sources and represents approximate values. Actual values may vary depending on the experimental conditions.

Experimental Protocols

The biotin (B1667282) moiety of this compound allows for versatile, non-radioactive detection methods, primarily through its high-affinity interaction with streptavidin conjugates (e.g., streptavidin-HRP for colorimetric or chemiluminescent detection, or fluorescently labeled streptavidin for imaging).

Competitive Receptor Binding Assay (Non-Radioactive)

This assay determines the binding affinity of a test compound by measuring its ability to compete with this compound for binding to SSTRs.

Figure 2: Workflow for a non-radioactive competitive binding assay.

Materials:

-

Cell membranes from a cell line overexpressing a specific SSTR subtype (e.g., CHO-K1 or HEK293 cells)

-

This compound

-

Test compounds (competitors)

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates (e.g., coated for high protein binding)

-

Plate reader with luminescence detection

Methodology:

-

Plate Coating: Coat the wells of a 96-well plate with the cell membrane preparation (typically 10-20 µg of protein per well) and incubate overnight at 4°C.

-

Blocking: Wash the wells with Wash Buffer and block non-specific binding sites by incubating with Assay Buffer for 1-2 hours at room temperature.

-

Competition Reaction:

-

Add a fixed concentration of this compound (typically at or below its Kd) to each well.

-

Add varying concentrations of the test compound to the wells. For determining non-specific binding, add a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM). For total binding, add only Assay Buffer.

-

Incubate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.

-

-

Washing: Aspirate the incubation mixture and wash the wells 3-4 times with ice-cold Wash Buffer to remove unbound ligands.

-

Detection:

-

Add Streptavidin-HRP diluted in Assay Buffer to each well and incubate for 30-60 minutes at room temperature.

-

Wash the wells 3-4 times with Wash Buffer.

-

Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the non-specific binding signal from all other readings to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of this compound).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of this compound and Kd is its dissociation constant for the receptor.

-

Receptor Internalization Assay (Fluorescence Microscopy)

This assay visualizes and quantifies the agonist-induced internalization of SSTRs from the cell surface.

Figure 3: Workflow for a receptor internalization assay.

Materials:

-

Live cells expressing the SSTR subtype of interest

-

This compound

-

Fluorescently labeled Streptavidin (e.g., Streptavidin-Alexa Fluor 488)

-

Cell culture medium

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Imaging plates (e.g., 96-well glass-bottom plates)

-

High-content imaging system or confocal microscope

Methodology:

-

Cell Seeding: Seed the cells in imaging plates and allow them to adhere and grow to an appropriate confluency.

-

Ligand Treatment: Replace the culture medium with fresh medium containing this compound at a concentration known to induce internalization (e.g., 100 nM). Include a negative control with no ligand.

-

Internalization: Incubate the cells at 37°C for a time course (e.g., 15, 30, 60 minutes) to allow for receptor internalization.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with fixation solution for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

-

Staining:

-

Wash with PBS.

-

Incubate the cells with fluorescently labeled streptavidin diluted in PBS with 1% BSA for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

Incubate with a nuclear counterstain for 5-10 minutes.

-

-

Imaging: Wash with PBS and acquire images using a high-content imaging system or a confocal microscope.

-

Analysis: Quantify the amount of internalized receptor by measuring the fluorescence intensity within the cytoplasm of the cells using image analysis software.

Application in Drug Discovery

This compound is a valuable tool in the drug discovery workflow for identifying and characterizing novel SSTR modulators. Its use in non-radioactive, high-throughput screening (HTS) compatible assays offers significant advantages in terms of safety and ease of use.

Figure 4: Role of this compound in drug discovery.

The primary application of this compound in drug discovery is in the initial HTS phase to identify "hits" from large compound libraries. The competitive binding assay described above can be adapted for a 384- or 1536-well plate format for automated screening. Compounds that effectively displace this compound are selected as hits. These hits are then subjected to further characterization in secondary assays, such as functional assays measuring cAMP levels or receptor internalization, to confirm their activity as agonists or antagonists and to determine their potency and efficacy.

Conclusion

This compound is a versatile and powerful tool for the investigation of somatostatin receptors. Its ability to be used in a variety of non-radioactive assays provides a safe and efficient means to study receptor binding, internalization, and to screen for novel therapeutic agents. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of this compound in both basic research and drug discovery endeavors, ultimately contributing to a deeper understanding of SSTR biology and the development of new treatments for a range of human diseases.

References

The Role of Biotin Tagging in Somatostatin-14 Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-14 (SST-14), a cyclic tetradecapeptide, is a crucial regulatory hormone and neurotransmitter that exerts its effects by binding to a family of five G-protein coupled receptors (SSTR1-5). The study of SST-14 and its receptors is paramount in understanding various physiological processes and in the development of therapeutics for conditions such as neuroendocrine tumors and acromegaly. The introduction of a biotin (B1667282) tag to SST-14 has proven to be a powerful and versatile tool, enabling researchers to overcome previous limitations in studying its molecular interactions. This technical guide provides an in-depth overview of the core applications of biotin-tagged SST-14, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Applications of Biotinylated Somatostatin-14

The high-affinity interaction between biotin and streptavidin (or avidin) is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range.[1][2] This robust interaction forms the basis for the utility of biotin tagging in SST-14 research, facilitating:

-

Receptor-Ligand Binding Assays: Biotinylated SST-14 allows for non-radioactive and highly sensitive detection of receptor binding, providing a safer and often more convenient alternative to traditional radioligand assays.[3][4]

-

Receptor Purification: The strong interaction with immobilized streptavidin enables efficient affinity purification of somatostatin (B550006) receptors from complex biological samples.[5][6]

-

Internalization Studies: Tracking the internalization of biotin-tagged SST-14 provides insights into receptor trafficking and regulation.

-

Signaling Pathway Analysis: Biotinylated SST-14 can be used to isolate receptor-ligand complexes and their downstream signaling partners, aiding in the elucidation of complex cellular communication networks.

Quantitative Data Summary

The addition of a biotin tag to somatostatin has been shown to have a minimal impact on its binding affinity to its receptors, making it a reliable tool for quantitative studies. The following tables summarize key binding parameters from various studies.

Table 1: Binding Affinities of Somatostatin Analogs

| Ligand | Receptor | Cell Line | Assay Type | Binding Affinity (Ki/Kd/IC50) | Reference |

| [N-Biotinyl, Leu8, D-Trp22, Tyr25]SRIF28 | SSTR | GH4C1 pituitary cells | Competition Binding | Ki: 337 ± 95 pM | [7] |

| Native SRIF (Somatostatin) | SSTR | GH4C1 pituitary cells | Competition Binding | Ki: 193 ± 16 pM | [7] |

| [125I]Bio-SRIF28 | SSTR | GH4C1 pituitary cells | Saturation Binding | Kd: 66 ± 20 pM | [7] |

| Bio-SRIF28-streptavidin complex | SSTR | GH4C1 pituitary cells | Competition Binding | Ki: 1110 ± 47 pM | [7] |

| Somatostatin-14 | sst2 | L cells | cAMP Inhibition | IC50: 0.15 nM | |

| Somatostatin-14 | - | Rat primary anterior pituitary cells | GH Release Inhibition | IC50: 0.1 nM | |

| Somatostatin-14 | - | Isolated mouse pancreatic islets | Glucagon Release Inhibition | IC50: 0.04 nM | |

| Somatostatin-14 | - | Isolated mouse pancreatic islets | Insulin Release Inhibition | IC50: 0.3 nM |

Table 2: Kinetic Parameters of Biotin-Streptavidin Interaction

| Interaction | Association Rate Constant (ka) | Dissociation Rate Constant (kd) | Dissociation Constant (Kd) | Reference |

| Biotin - Streptavidin | > 1 x 10^7 M⁻¹s⁻¹ | 3.10 ± 0.07 x 10⁻⁵ s⁻¹ | ~56 fM | [1] |

Experimental Protocols

Biotinylation of Somatostatin-14

Objective: To covalently attach a biotin molecule to SST-14.

Materials:

-

Somatostatin-14 peptide

-

EZ-Link™ Sulfo-NHS-LC-Biotin or similar biotinylation reagent

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (TEA)

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Protocol:

-

Dissolve SST-14 in a minimal amount of DMF or DMSO.

-

Add a 1.5 to 2-fold molar excess of the biotinylation reagent dissolved in DMF or DMSO.

-

Add a 2-fold molar excess of TEA to the reaction mixture to raise the pH and facilitate the reaction.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

Monitor the reaction progress by HPLC.

-

Purify the biotinylated SST-14 from the reaction mixture using preparative HPLC.

-

Confirm the identity and purity of the product by mass spectrometry.

Receptor Binding Assay using Biotinylated SST-14

Objective: To determine the binding affinity of biotinylated SST-14 to its receptors.

Materials:

-

Cells or cell membranes expressing somatostatin receptors (e.g., GH4C1 cells)

-

Biotinylated SST-14

-

Radiolabeled somatostatin (e.g., [125I-Tyr11]SRIF) for competition assays

-

Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA)

-

Streptavidin-coated plates or beads

-

Wash buffer (Binding buffer without BSA)

-

Detection reagent (e.g., Europium-labeled streptavidin or streptavidin-HRP)

-

Plate reader

Protocol:

-

Direct Binding Assay: a. Coat a 96-well plate with streptavidin. b. Add a serial dilution of biotinylated SST-14 to the wells and incubate for 1 hour at room temperature. c. Wash the wells to remove unbound ligand. d. Add cell membranes expressing SSTRs to the wells and incubate for 2 hours at 30°C.[7] e. Wash the wells to remove unbound membranes. f. Detect the bound receptors using a specific antibody or by measuring a cellular component.

-

Competition Binding Assay: a. Incubate cell membranes with a fixed concentration of radiolabeled somatostatin and increasing concentrations of unlabeled biotinylated SST-14 for 2 hours at 30°C.[7] b. Separate bound from free radioligand by filtration through GF/C filters. c. Measure the radioactivity retained on the filters using a gamma counter. d. Calculate the Ki value from the IC50 value obtained from the competition curve.

Somatostatin Receptor Purification

Objective: To purify somatostatin receptors from a cell lysate using biotinylated SST-14.

Materials:

-

Cells expressing somatostatin receptors (e.g., GH4C1 cells)[5]

-

Biotinylated SST-14 analog (e.g., bio-S28)[5]

-

Lysis buffer (e.g., containing deoxycholate-lysophosphatidylcholine)[5]

-

Streptavidin-agarose beads

-

Wash buffer (Lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., containing GTP or a high concentration of free biotin)[5]

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Saturate the membrane-bound receptors by incubating the cells with biotinylated SST-14.[5]

-

Lyse the cells to solubilize the receptor-ligand complex.[5]

-

Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated SST-14-receptor complex.[5]

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the receptor and associated proteins from the beads using the elution buffer.[5]

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the somatostatin receptor.

Visualizations

Signaling Pathways

Caption: Somatostatin-14 signaling pathways.

Experimental Workflow: Receptor Purification

Caption: Workflow for somatostatin receptor purification.

Logical Relationship: Biotin-Streptavidin Interaction in Assays

Caption: Logic of biotin-streptavidin use in SST-14 assays.

References

- 1. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding of biotinylated peptides to MHC class II proteins on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-throughput receptor-binding methods for somatostatin receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification of a pituitary receptor for somatostatin. The utility of biotinylated somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a biotinylated somatostatin analog as a receptor probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]

Biotinyl-Somatostatin-14: A Comprehensive Technical Guide for Receptor Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-14 (SST-14) is a cyclic neuropeptide that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission and endocrine signaling. Its effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][2] The distinct tissue distribution and signaling pathways of these receptor subtypes make them attractive targets for therapeutic intervention in various diseases, including neuroendocrine tumors.[3][4][5] The development of specific probes to visualize and quantify these receptors is paramount for both basic research and clinical applications.

Biotinyl-Somatostatin-14 is a synthetic analog of somatostatin-14 that has been modified with a biotin (B1667282) molecule.[6][7][8] This modification allows for high-affinity binding to avidin (B1170675) or streptavidin, which can be conjugated to various reporter molecules such as enzymes or fluorophores. This system provides a powerful and versatile tool for the localization and characterization of somatostatin (B550006) receptors in tissues and cells. This technical guide provides an in-depth overview of the application of this compound as a probe for receptor localization, including detailed experimental protocols, quantitative binding data, and visualization of associated signaling pathways.

Quantitative Data: Binding Affinities of Somatostatin Analogs

The affinity of this compound and other somatostatin analogs for different receptor subtypes is a critical parameter for designing and interpreting receptor localization studies. The following tables summarize key binding affinity data from the literature.

| Ligand | Receptor Subtype | Cell Line | Binding Assay | Ki (nM) | Kd (nM) | IC50 (nM) | Reference |

| Biotinyl-SRIF-28 | SRIF Receptor | GH4C1 Pituitary Cells | Competition Binding | 337 ± 95 pM | [9] | ||

| Native SRIF | SRIF Receptor | GH4C1 Pituitary Cells | Competition Binding | 193 ± 16 pM | [9] | ||

| [125I]Bio-SRIF-28 | SRIF Receptor | GH4C1 Pituitary Cells | Saturation Binding | 66 ± 20 pM | [9] | ||

| Somatostatin-14 | SSTR1-5 | CHO-K1 cells | Competition Binding | High Affinity | [2] | ||

| Octreotide | SSTR2 | L cells | cAMP inhibition | [2] | |||

| L-054,522 | SSTR2 | L cells | cAMP inhibition | 0.1 | [2] | ||

| Somatostatin-14 | Glucagon/Insulin Release | Perfused Rat Pancreas | Functional Assay | 0.04 (Glucagon) | [2] | ||

| 0.3 (Insulin) | |||||||

| L-054,522 | Glucagon/Insulin Release | Perfused Rat Pancreas | Functional Assay | 0.05 (Glucagon) | [2] | ||

| 12 (Insulin) | |||||||

| Ga-DOTA-[Tyr3]-octreotate | SSTR2 | Transfected Cell Lines | In vitro binding | 0.2 | [10] | ||

| Y-DOTA-[Tyr3]-octreotate | SSTR2 | Transfected Cell Lines | In vitro binding | 1.6 | [10] | ||

| In-DTPA-[Tyr3]-octreotate | SSTR2 | Transfected Cell Lines | In vitro binding | 1.3 | [10] | ||

| Y-DOTA-lanreotide | SSTR5 | Transfected Cell Lines | In vitro binding | 16 | [10] |

Table 1: Binding Affinities of Somatostatin Analogs. This table summarizes the inhibitory constants (Ki), dissociation constants (Kd), and half-maximal inhibitory concentrations (IC50) for various somatostatin analogs across different somatostatin receptor subtypes (SSTRs). The data is compiled from studies using transfected cell lines and native tissues.

Experimental Protocols

Receptor Autoradiography

Receptor autoradiography is a technique used to visualize the distribution of receptors in tissue sections. This protocol is adapted for the use of radiolabeled this compound.

Materials:

-

Frozen tissue sections (10-20 µm) mounted on gelatin-coated slides

-

[125I]-Biotinyl-Somatostatin-14

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1% BSA, and protease inhibitors)

-

Unlabeled Somatostatin-14 for non-specific binding determination

-

Washing buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Autoradiography film or phosphor imaging screens

-

Developing reagents

Procedure:

-

Pre-incubation: Thaw and pre-incubate tissue sections in binding buffer for 15-30 minutes at room temperature to rehydrate the tissue and reduce non-specific binding.

-

Incubation: Incubate the sections with [125I]-Biotinyl-Somatostatin-14 in binding buffer for a predetermined time (e.g., 60-120 minutes) at room temperature. The optimal concentration of the radioligand should be determined empirically but is typically in the low nanomolar range.

-

Non-specific Binding: For a parallel set of sections, add a high concentration (e.g., 1 µM) of unlabeled Somatostatin-14 to the incubation medium to determine non-specific binding.

-

Washing: After incubation, wash the slides in ice-cold washing buffer to remove unbound radioligand. Typically, 2-3 washes of 5-10 minutes each are sufficient.

-

Drying: Quickly rinse the slides in distilled water and dry them under a stream of cold, dry air.

-

Exposure: Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette. The exposure time will vary depending on the specific activity of the radioligand and the density of receptors.

-

Development and Analysis: Develop the film or scan the imaging screen to visualize the distribution of receptors. The resulting image can be quantified using densitometry.

References

- 1. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Somatostatin receptors in the gastrointestinal tract in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biotin-Somatostatin-14 - Elabscience® [elabscience.com]

- 8. shop.bachem.com [shop.bachem.com]

- 9. Characterization of a biotinylated somatostatin analog as a receptor probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding Somatostatin Signaling Pathways with Biotinylated Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of somatostatin (B550006) receptor signaling and the application of biotinylated ligands as powerful tools for their study. We will delve into the core signaling cascades, present detailed experimental protocols, and summarize key quantitative data to facilitate research and development in this field.

Introduction to Somatostatin and its Receptors